1-carbamimidoyl-1-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-carbamimidoyl-1-(3-methylphenyl)thiourea is an organosulfur compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the thiourea family, known for its diverse applications in organic synthesis, pharmaceuticals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-carbamimidoyl-1-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base. This method is environmentally friendly and yields high purity products . Another method includes the reaction of anilines with thiophosgene, although this approach is less favored due to the toxic nature of thiophosgene .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of primary amines and carbon disulfide in water, utilizing solar thermal energy to drive the reaction. This green synthesis method is operationally simple and yields high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-carbamimidoyl-1-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas .
Scientific Research Applications
1-carbamimidoyl-1-(3-methylphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-carbamimidoyl-1-(3-methylphenyl)thiourea involves its interaction with various molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(3,4-dichlorophenyl)thiourea: Known for its antimicrobial properties.
1-(N-4(benzyloxy)benzylidenecarbamimidoyl)-3-aryl thiourea: Exhibits antioxidant and antimicrobial activities.
Uniqueness
1-carbamimidoyl-1-(3-methylphenyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile ligand in coordination chemistry and its broad-spectrum biological activities make it a compound of significant interest .
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-carbamimidoyl-1-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-6-3-2-4-7(5-6)13(8(10)11)9(12)14/h2-5H,1H3,(H3,10,11)(H2,12,14) |
InChI Key |
YKEIQSSBDKPRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=N)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.